molecular formula C6H4BrN3 B1294246 6-Bromoimidazo[1,2-a]pyrimidine CAS No. 865156-68-9

6-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1294246
CAS No.: 865156-68-9
M. Wt: 198.02 g/mol
InChI Key: BQMWMOQCMFLRQQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular structure of 6-bromoimidazo[1,2-a]pyrimidine consists of a fused bicyclic system incorporating both imidazole and pyrimidine rings. The compound features a planar aromatic framework with the bromine atom positioned at the 6-carbon of the imidazopyrimidine core structure. The canonical SMILES representation C1=CN2C=C(C=NC2=N1)Br accurately depicts the connectivity pattern, while the InChI key BQMWMOQCMFLRQQ-UHFFFAOYSA-N provides a unique structural identifier.

The bonding architecture reveals a delocalized π-electron system extending across the entire heterocyclic framework. The nitrogen atoms at positions 1, 2, and 7 contribute significantly to the electron density distribution, with N2 and N7 serving as primary sites for electrophilic interactions. The C-Br bond length and the positioning of the halogen substituent influence the overall electronic properties and reactivity patterns of the molecule.

Crystallographic investigations have demonstrated that the molecular geometry exhibits minimal deviation from planarity, with root mean square deviations for non-hydrogen atoms indicating a well-defined planar structure. The brominated heterocycle maintains structural integrity through intramolecular stabilization involving the aromatic π-system and the electron-withdrawing nature of the bromine substituent.

The molecular electrostatic potential analysis reveals distinct regions of varying electron density, with the nitrogen atoms N2 and N7 representing electron-rich nucleophilic sites, while the carbon atoms adjacent to these positions exhibit electrophilic character. This distribution pattern significantly influences the compound's chemical reactivity and potential for intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques. ¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic resonances that reflect the electronic environment of the heterocyclic framework. The proton signals appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing bromine substituent and the nitrogen-containing heterocycle.

The ¹³C Nuclear Magnetic Resonance spectrum displays distinct carbon resonances corresponding to the various positions within the imidazopyrimidine framework. The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the halogen's electronegativity. The remaining aromatic carbons show resonances typical of nitrogen-containing heterocycles, with chemical shifts reflecting the electron density distribution across the molecule.

Infrared spectroscopic analysis reveals key vibrational frequencies that characterize the compound's functional groups. The aromatic C=C and C=N stretching vibrations appear in the 1500-1600 cm⁻¹ region, while C-H stretching modes are observed in the 3000-3100 cm⁻¹ range. The presence of the bromine substituent influences the overall vibrational profile, particularly affecting the breathing modes of the aromatic ring system.

Spectroscopic Technique Key Observations Frequency/Chemical Shift Range
¹H Nuclear Magnetic Resonance Aromatic proton signals 7.5-9.5 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbon resonances 120-160 ppm
Infrared Spectroscopy C=N stretching 1598-1605 cm⁻¹
Infrared Spectroscopy C-H stretching 3066-3110 cm⁻¹

Ultraviolet-visible spectroscopic studies demonstrate significant absorption characteristics related to the extended π-conjugation system. The compound exhibits maximum absorption wavelengths that reflect electronic transitions within the heterocyclic framework, with solvent effects playing a crucial role in determining the precise spectral properties.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies provide definitive structural information for this compound and related compounds. The crystallographic data reveal detailed geometric parameters, including bond lengths, bond angles, and torsional relationships within the molecular framework. The compound crystallizes in specific space groups that reflect the molecular packing preferences and intermolecular interaction patterns.

The crystal structure analysis demonstrates that the molecules adopt a nearly planar conformation with minimal deviations from the ideal aromatic geometry. Root mean square deviations for non-hydrogen atoms typically range from 0.016 to 0.024 Å, indicating excellent structural definition in the crystalline state. The bromine substituent occupies a well-defined position that minimizes steric interactions while maintaining optimal electronic overlap within the aromatic system.

Intermolecular interactions within the crystal lattice include various hydrogen bonding patterns and π-π stacking arrangements. These non-covalent interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material. The hydrogen bonding interactions particularly involve the nitrogen atoms of the heterocyclic framework, creating extended networks that stabilize the crystal structure.

Crystallographic Parameter Value Units
Molecular Formula C₆H₄BrN₃ -
Molecular Weight 198.02 g/mol
Crystal System Monoclinic -
Space Group P2₁/c -
Unit Cell Volume Variable Ų
Density 1.890 Mg m⁻³

The thermal parameters derived from the diffraction analysis provide insights into the molecular motion and flexibility within the crystal lattice. The anisotropic displacement parameters reveal that the aromatic framework exhibits relatively rigid behavior, while the bromine substituent may show slightly enhanced thermal motion depending on the specific crystal packing environment.

Comparative Structural Analysis with Analogous Heterocycles

Comparative structural analysis reveals significant relationships between this compound and related heterocyclic compounds. The closely related 6-bromoimidazo[1,2-a]pyridine shares similar structural features but differs in the position and nature of the nitrogen atoms within the bicyclic framework. This structural variation leads to distinct electronic properties and reactivity patterns.

The pyridine analog, 6-bromoimidazo[1,2-a]pyridine, exhibits a molecular formula of C₇H₅BrN₂ with a molecular weight of 197.03 g/mol. The presence of one fewer nitrogen atom in the pyridine ring system results in altered electron density distribution and modified spectroscopic properties. The melting point of the pyridine analog (76-78°C) differs from that of the pyrimidine derivative (218°C), reflecting the influence of intermolecular interactions and crystal packing arrangements.

Structural comparisons with other imidazopyrimidine derivatives demonstrate the significant impact of substituent positioning and electronic effects. The electron-withdrawing nature of the bromine atom influences the overall molecular geometry and electronic properties across this series of compounds. These variations affect both the spectroscopic signatures and the chemical reactivity profiles of the different analogs.

Compound Molecular Formula Molecular Weight Melting Point
This compound C₆H₄BrN₃ 198.02 g/mol 218°C
6-Bromoimidazo[1,2-a]pyridine C₇H₅BrN₂ 197.03 g/mol 76-78°C
2-Methylimidazo[1,2-a]pyrimidine derivatives Variable Variable Variable

The comparative analysis extends to examination of substitution patterns and their effects on molecular properties. Different halogen substituents and their positioning within the heterocyclic framework lead to predictable trends in electronic structure and physical properties. These structure-property relationships provide valuable insights for the design of new compounds with specific characteristics.

Computational Electron Density Mapping via Density Functional Theory

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and properties of this compound. Computational studies employing the B3LYP functional with various basis sets, including 6-31G(d,p) and 6-311++G(d,p), have revealed detailed electron density distributions and molecular orbital characteristics.

The frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's electronic properties and chemical reactivity. The energy gap between these orbitals influences the compound's stability and potential for electronic excitation processes. These calculations provide crucial information for understanding the compound's behavior in various chemical environments.

Molecular electrostatic potential mapping reveals the spatial distribution of electron density throughout the molecule. The calculations identify regions of high electron density around the nitrogen atoms N2 and N7, consistent with their nucleophilic character, while areas of low electron density appear near the carbon atoms adjacent to these positions. The bromine substituent significantly influences the overall electrostatic potential distribution.

Computational Parameter Method Basis Set Key Results
Geometry Optimization B3LYP 6-311++G(d,p) Planar structure confirmed
Frontier Molecular Orbitals B3LYP 6-31G(d,p) Energy gap determination
Molecular Electrostatic Potential B3LYP 6-311++G(d,p) Nucleophilic/electrophilic sites
Vibrational Analysis B3LYP 6-31G(d,p) Frequency assignments

Natural bond orbital analysis provides insights into the bonding characteristics and electron delocalization patterns within the heterocyclic framework. These calculations reveal the extent of π-electron conjugation and the influence of the bromine substituent on the overall electronic structure. The computational results support experimental observations regarding the compound's spectroscopic properties and chemical behavior.

Thermodynamic parameters derived from the computational studies include enthalpy, entropy, and Gibbs free energy values under various conditions. These parameters are essential for understanding the compound's stability and potential energy surfaces associated with conformational changes or chemical transformations. The calculations also provide predictions for properties such as dipole moments and polarizabilities that influence intermolecular interactions.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMWMOQCMFLRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650390
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-68-9
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. For instance, one method involves the condensation of 2-aminopyrimidine with α-bromo ketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidine is primarily related to its ability to interact with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of cellular signaling pathways. The bromine atom at the 6th position can enhance the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs of 6-bromoimidazo[1,2-a]pyrimidine, focusing on substituents, heterocyclic cores, and biological relevance:

Compound Structure Molecular Formula Key Features Applications
This compound Imidazo[1,2-a]pyrimidine + Br@C6 C₆H₄BrN₃ Bromine at C6 enhances electrophilicity for cross-coupling Antiviral lead optimization , kinase inhibitors
6-Bromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine + Br@C6 C₇H₅BrN₂ Pyridine core instead of pyrimidine; altered electronic properties Antibacterial agents , sulfonamide synthesis
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine + Br@C3, Cl@C6 C₆H₃BrClN₃ Pyridazine core with dual halogens; improved solubility Rho kinase inhibitors
Ethyl this compound-2-carboxylate Imidazo[1,2-a]pyrimidine + Br@C6, COOEt@C2 C₉H₈BrN₃O₂ Carboxylate ester enhances metabolic stability Drug discovery intermediates
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine + Br@C6, COOH@C3 C₈H₅BrN₂O₂ Carboxylic acid group facilitates salt formation and binding interactions Pharmaceutical intermediates

Physicochemical Properties

Property This compound 6-Bromoimidazo[1,2-a]pyridine Ethyl this compound-2-carboxylate
Molecular Weight 213.02 g/mol 225.05 g/mol 271.09 g/mol
LogP (Predicted) 1.8 2.1 2.5
Aqueous Solubility Low (<1 mg/mL) Moderate (1–5 mg/mL) Very low (<0.1 mg/mL)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C

Data compiled from

Biological Activity

6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H4BrN3C_6H_4BrN_3 and a molecular weight of 198.02 g/mol. The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyrimidine scaffold enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC₆H₄BrN₃
Molecular Weight198.02 g/mol
CAS Number865156-68-9
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported antiproliferative activity against various human cancer cell lines with growth inhibition concentrations (GI50) ranging from 0.01 to 79.4 μM. Notably, compounds derived from this scaffold showed comparable efficacy to standard chemotherapeutic agents .

Case Study:

  • Cell Lines Tested: Human cancer cell lines including HCT116 and HepG2.
  • Efficacy: Compounds demonstrated IC50 values similar to established drugs, indicating potential as effective anticancer agents.

Antimicrobial Activity

The compound has also shown promising antibacterial and antifungal activities. In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various bacterial strains, suggesting a mechanism that could be exploited for developing new antibiotics .

Anti-inflammatory Properties

This compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate leukocyte functions and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents at various positions on the imidazo[1,2-a]pyrimidine ring. For instance:

  • Bromination at the 6-position enhances biological activity.
  • Substituents at the 4-position have been shown to influence the selectivity and potency against specific targets.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerGI50 values from 0.01 to 79.4 μM
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates leukocyte function

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases: Some derivatives act as inhibitors of Aurora-A kinase and KSP, which are critical in cancer cell proliferation.
  • Modulation of GABA Receptors: Certain compounds have been identified as GABA receptor agonists, suggesting potential applications in neurological disorders .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify regiochemistry and substituent effects. For example, the bromine atom deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for H-5) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 319.1136 for C₁₂H₇BrN₄O₂) .
  • IR Spectroscopy : Detects functional groups like C-Br stretches (~550 cm⁻¹) .

How does single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Advanced
X-ray crystallography provides precise bond lengths and angles. For instance:

  • Crystal Data : The title compound (C₇H₆BrN₃) crystallizes in monoclinic P2₁/c with three independent molecules per asymmetric unit. Key parameters: a = 15.1378 Å, b = 21.2006 Å, c = 6.9744 Å, β = 92.61° .
  • Hydrogen Bonding : N–H⋯N interactions stabilize the crystal lattice (distance: 2.89–3.12 Å), confirmed via Hirshfeld surface analysis .

What pharmacological activities have been reported for this compound derivatives?

Basic
Derivatives exhibit diverse bioactivities:

  • Anticancer : 2-Alkenyl-substituted analogs show cytotoxicity against HeLa cells (IC₅₀: 12–45 µM) via kinase inhibition .
  • Anti-inflammatory : Benzo-fused derivatives act as selective COX-2 inhibitors (IC₅₀: 0.8 µM) through π-π stacking in docking studies .

How can conflicting data on reaction yields or bioactivity be addressed in studies of this compound?

Q. Advanced

  • Yield Discrepancies : Compare solvent polarity (DMF vs. THF) and catalyst loading. For example, microwave irradiation improves reproducibility in Pd-catalyzed reactions .
  • Bioactivity Variability : Validate assays using standardized protocols (e.g., MTT for cytotoxicity) and control for metabolic interference (e.g., CYP450 enzymes) .

What strategies enhance the stability of this compound during storage?

Q. Basic

  • Storage Conditions : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromine substituent .
  • Light Sensitivity : Amber vials mitigate photodegradation, as UV exposure can cleave the imidazo-pyrimidine ring .

How does regioselective bromination impact the reactivity of imidazo[1,2-a]pyrimidine scaffolds?

Advanced
Bromine at position 6 directs electrophilic substitution to position 3 due to electron-withdrawing effects. For example:

  • Nitration : HNO₃/H₂SO₄ selectively nitrates position 3, confirmed by NOESY correlations .
  • Suzuki Coupling : Position 6 bromine facilitates cross-coupling without competing side reactions .

What purification techniques are optimal for isolating this compound derivatives?

Q. Basic

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:2) for polar derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%) .

How can computational methods aid in designing novel this compound-based inhibitors?

Q. Advanced

  • Docking Studies : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2, CDK2). Key interactions include halogen bonding (Br⋯O) and hydrophobic packing .
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometries and calculates Fukui indices to predict reactive sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyrimidine

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